

spectroscopic analysis of 2,6-Diphenylpyrimidine-4(1H)-thione (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 2,6-Diphenylpyrimidine-4(1H)-thione

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Spectroscopic Scrutiny of 2,6-Diphenylpyrimidine-4(1H)-thione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectroscopic analysis of **2,6-Diphenylpyrimidine-4(1H)-thione**, a heterocyclic compound of significant interest in medicinal chemistry. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This document is intended to serve as a comprehensive resource for researchers engaged in the synthesis, characterization, and application of pyrimidine-thione derivatives.

Core Spectroscopic Data

The structural integrity and purity of synthesized **2,6-Diphenylpyrimidine-4(1H)-thione** were confirmed through a battery of spectroscopic techniques. The quantitative data are summarized in the tables below for ease of reference and comparison. It is important to note that the nomenclature 4,6-diphenylpyrimidine-2(1H)-thione is also commonly used and refers to the same molecule.

Table 1: ¹H NMR Spectroscopic Data of **2,6-Diphenylpyrimidine-4(1H)-thione**

Chemical Shift (δ ppm)	Multiplicity	Integration	Assignment
12.5 (br s)	Broad Singlet	1H	NH (Thione)
7.20-8.00 (m)	Multiplet	10H	Ar-H
6.80 (s)	Singlet	1H	C5-H (Pyrimidine ring)

Table 2: ¹³C NMR Spectroscopic Data of **2,6-Diphenylpyrimidine-4(1H)-thione**

Chemical Shift (δ ppm)	Assignment
175.0	C=S (Thione)
162.0	C4/C6 (Pyrimidine ring)
158.0	C2 (Pyrimidine ring)
128.0-135.0	Aromatic Carbons
108.0	C5 (Pyrimidine ring)

Table 3: IR Spectroscopic Data of **2,6-Diphenylpyrimidine-4(1H)-thione**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450	Strong, Broad	N-H Stretch
3050	Medium	Aromatic C-H Stretch
1600	Strong	C=N Stretch
1550	Strong	C=C Stretch (Aromatic)
1250	Strong	C=S Stretch

Table 4: Mass Spectrometry Data of **2,6-Diphenylpyrimidine-4(1H)-thione**

m/z	Relative Intensity (%)	Assignment
276	100	[M] ⁺ (Molecular Ion)
275	80	[M-H] ⁺
103	60	[C ₆ H ₅ CN] ⁺
77	40	[C ₆ H ₅] ⁺

Experimental Protocols

The following protocols outline the methodologies for the spectroscopic analysis of **2,6-Diphenylpyrimidine-4(1H)-thione**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Data processing was performed using standard NMR software. For ¹H NMR, the parameters included a spectral width of 8000 Hz, an acquisition time of 4 seconds, and a relaxation delay of 1 second. For ¹³C NMR, a proton-decoupled sequence was used with a spectral width of 20000 Hz.

Infrared (IR) Spectroscopy

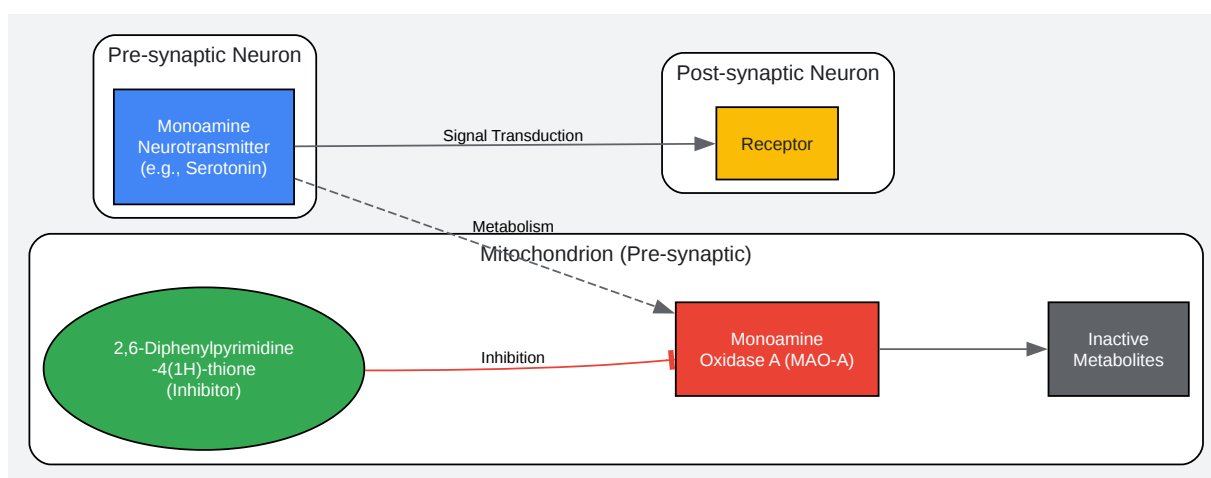
The IR spectrum was obtained using a Shimadzu IRTracer-100 Fourier Transform Infrared (FTIR) spectrophotometer. The sample was prepared as a KBr pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum was recorded on a JEOL GCmate II mass spectrometer using the electron ionization (EI) technique at 70 eV. The sample was introduced via a direct insertion probe. The ion source temperature was maintained at 200°C.

Mechanism of Action: Inhibition of Monoamine Oxidase

Derivatives of 2,6-diphenylpyrimidine have shown potential as inhibitors of monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters. The following diagram illustrates the inhibitory action of a diphenylpyrimidine derivative on MAO-A.

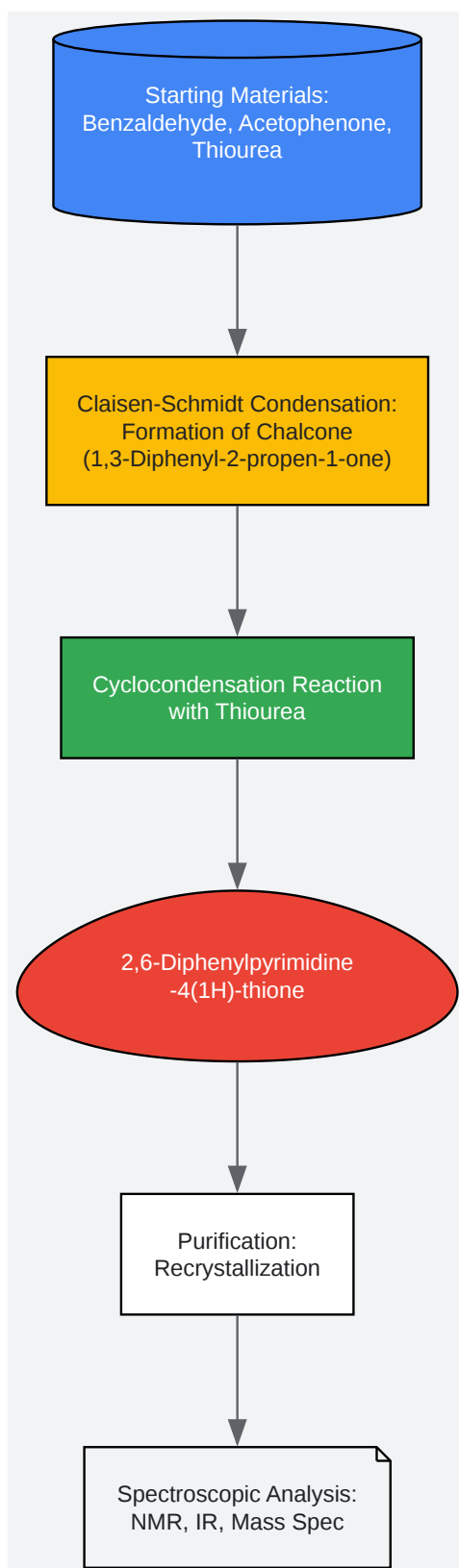


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Caption: Inhibition of MAO-A by **2,6-Diphenylpyrimidine-4(1H)-thione**.

Synthesis Workflow

The synthesis of **2,6-Diphenylpyrimidine-4(1H)-thione** is typically achieved through a multi-step process. The general workflow is outlined below.



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Caption: General synthetic workflow for **2,6-Diphenylpyrimidine-4(1H)-thione**.

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